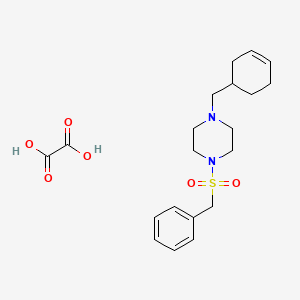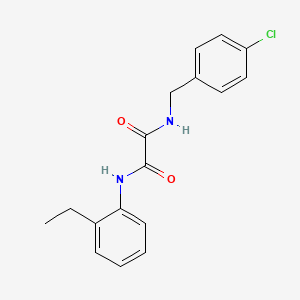![molecular formula C19H23NO4 B3946412 4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid
描述
4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid, also known as EBA, is a synthetic compound that has been widely studied for its potential biomedical applications. EBA is a member of the family of benzylamines, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. This compound has been shown to be stable in physiological conditions, and it has been demonstrated to selectively accumulate in cancer cells. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
实验室实验的优点和局限性
4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential instability in acidic conditions.
未来方向
There are several future directions for 4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid research. One potential direction is to explore the use of this compound as a therapeutic agent for cancer treatment. This compound could be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Another potential direction is to develop this compound-based imaging agents for cancer diagnosis and monitoring. This compound could also be used as a drug delivery system for targeted cancer therapy. Finally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics and pharmacodynamics for clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential for biomedical applications, particularly in cancer therapy and imaging. This compound has been shown to have low toxicity, high biocompatibility, and selective accumulation in cancer cells. This compound research has focused on its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound for clinical applications.
科学研究应用
4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid has been studied extensively for its potential biomedical applications, particularly in cancer therapy and imaging. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been used as a fluorescent probe for imaging cancer cells in vitro and in vivo. Moreover, this compound has been explored as a potential drug delivery system due to its ability to selectively target cancer cells.
属性
IUPAC Name |
4-[[(3-ethoxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-24-18-5-3-4-16(12-18)14-20(10-11-21)13-15-6-8-17(9-7-15)19(22)23/h3-9,12,21H,2,10-11,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFSOEWVPGSUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4'-methyl-2-[(3-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B3946332.png)
![3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide](/img/structure/B3946333.png)


![2,4-dichloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3946354.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3946358.png)
![methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3946362.png)


![1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946380.png)
![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide](/img/structure/B3946392.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)